molecular formula C14H11NO6 B2983856 (2E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 765926-61-2

(2E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No. B2983856
CAS RN: 765926-61-2
M. Wt: 289.243
InChI Key: YJUUDNCOAPWQKX-QPJJXVBHSA-N
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Description

(2E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as 2-MNPFA, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a building block for the synthesis of other compounds, and is also used in a variety of biochemical and physiological studies.

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory effects. The presence of the nitro group and the furan ring might contribute to the inhibition of pro-inflammatory mediators. Similar structures have shown the ability to suppress NF-κB and MAPK activation, which are pathways involved in inflammation .

Anticancer Research

Compounds with similar molecular frameworks have demonstrated anticancer activity. The methoxy and nitro substituents on the phenyl ring, along with the furan moiety, could be crucial for binding to cancer cell targets and inducing cytotoxic effects .

properties

IUPAC Name

(E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6/c1-20-13-8-9(15(18)19)2-5-11(13)12-6-3-10(21-12)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUUDNCOAPWQKX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoic acid

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